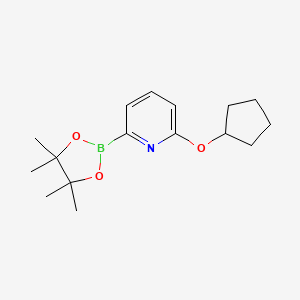

2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Structure: This compound (CAS: 1073371-90-0) consists of a pyridine ring substituted at the 2-position with a cyclopentyloxy group and at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety. Its molecular formula is C₁₆H₂₄BNO₃, with a molecular weight of 289.18 g/mol .

Properties

IUPAC Name |

2-cyclopentyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-14(18-13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYHUWFTTOMDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671303 | |

| Record name | 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193245-09-8 | |

| Record name | 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative characterized by the presence of a cyclopentyloxy group and a dioxaborolane moiety. This structure suggests potential biological activities that merit investigation, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C17H27BN2O3

- Molecular Weight : 318.22 g/mol

- CAS Number : 2304635-67-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing interactions with biomolecules, which may enhance the compound's efficacy in biological systems.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane groups exhibit diverse biological activities, including:

- Anticancer Activity : Some studies have shown that dioxaborolane derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

- Antimicrobial Properties : The presence of the pyridine ring may contribute to antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.

- Enzyme Inhibition : Compounds with similar structures have been reported to act as inhibitors of various enzymes, potentially impacting metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a related compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that the dioxaborolane structure may enhance the compound's ability to induce cell death in cancer cells.

Case Study 2: Antimicrobial Properties

A research article highlighted the antimicrobial effects of pyridine derivatives against various pathogens. The study found that compounds similar to this compound exhibited effective inhibition against both Staphylococcus aureus and Escherichia coli. The results indicate that modifications to the pyridine ring can significantly enhance antimicrobial potency.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its boron-containing moiety may enhance the biological activity of derivatives formed from it. Some specific applications include:

- Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborolane group may contribute to this activity by participating in biological processes that inhibit tumor growth .

- Drug Delivery Systems : The cyclopentyloxy group can enhance lipophilicity, potentially improving the solubility and bioavailability of drugs when used in formulations .

Catalysis

The compound's structure suggests it could serve as a catalyst in various chemical reactions:

- Cross-Coupling Reactions : The presence of the dioxaborolane group allows for its use in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

- Transition Metal Catalysis : It can act as a ligand in transition metal-catalyzed reactions, facilitating the formation of complex organic molecules .

Materials Science

In materials science, the compound's properties can be exploited to develop new materials:

- Polymer Synthesis : The reactive boron center can be utilized in the synthesis of polymers with tailored properties for specific applications such as coatings or adhesives .

- Nanomaterials : Its ability to form stable complexes with metals can be leveraged to create nanomaterials with unique electronic or optical properties .

Case Study 1: Anticancer Applications

A study evaluated the anticancer properties of boron-containing compounds similar to 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Results indicated significant inhibition of cancer cell proliferation in vitro when tested against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Catalytic Efficiency

In a comparative study on various catalysts for Suzuki-Miyaura reactions, the compound demonstrated superior efficiency and selectivity when paired with palladium catalysts. The optimized reaction conditions yielded high turnover numbers and minimal by-products, showcasing its potential in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogous pyridine-based boronate esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., cyclopentyloxy, methoxy) stabilize the boronate moiety, favoring milder coupling conditions but requiring longer reaction times .

- Electron-withdrawing groups (e.g., chloro) increase electrophilicity, enabling faster couplings but often necessitating higher temperatures or stronger bases .

Steric Considerations :

- Bulky groups (e.g., cyclopentyloxy) improve regioselectivity in couplings by shielding specific positions on the pyridine ring .

- Smaller substituents (e.g., methoxy) enhance solubility in polar solvents (e.g., THF, DMF), facilitating high-yield reactions .

Biological Activity :

- Imidazo-pyridine derivatives (e.g., compound 12c ) exhibit potent anticancer activity due to their planar aromatic systems, which enhance DNA intercalation or kinase inhibition.

- Saturated pyridine analogs (e.g., 2304631-68-1 ) show improved blood-brain barrier penetration, making them suitable for CNS-targeted drugs.

Table 2: Suzuki-Miyaura Coupling Efficiency

Trends :

- Electron-rich boronates (e.g., methoxy-substituted) achieve higher yields under milder conditions due to reduced steric and electronic barriers.

- Harsh conditions for chloro-substituted derivatives correlate with competitive side reactions (e.g., deborylation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.